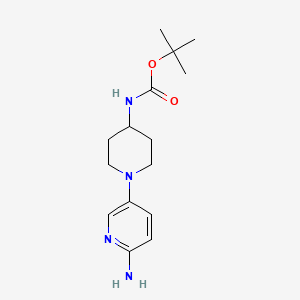
Tert-butyl (1-(6-aminopyridin-3-yl)piperidin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (1-(6-aminopyridin-3-yl)piperidin-4-yl)carbamate typically involves the reaction of 4-(6-nitropyridin-3-yl)piperidine-1-carboxylic acid tert-butyl ester with palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere . The reaction is carried out for several hours, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (1-(6-aminopyridin-3-yl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as palladium on carbon (Pd/C) with hydrogen (H2).
Nucleophiles: Such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include various substituted piperidines and pyridines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tert-butyl (1-(6-aminopyridin-3-yl)piperidin-4-yl)carbamate is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of Tert-butyl (1-(6-aminopyridin-3-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use . The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl (1-(6-chloropyrimidin-4-yl)piperidin-3-yl)carbamate
Uniqueness
Tert-butyl (1-(6-aminopyridin-3-yl)piperidin-4-yl)carbamate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceutical compounds and in research applications where specific interactions with molecular targets are required .
Eigenschaften
Molekularformel |
C15H24N4O2 |
|---|---|
Molekulargewicht |
292.38 g/mol |
IUPAC-Name |
tert-butyl N-[1-(6-aminopyridin-3-yl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18-11-6-8-19(9-7-11)12-4-5-13(16)17-10-12/h4-5,10-11H,6-9H2,1-3H3,(H2,16,17)(H,18,20) |
InChI-Schlüssel |
GZILQBDUFAUOTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CN=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12640983.png)
![2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3,7-dimethylocta-2,6-dienylsulfanyl)-4-oxopyrimidin-5-yl]methylamino]acetic acid](/img/structure/B12640996.png)
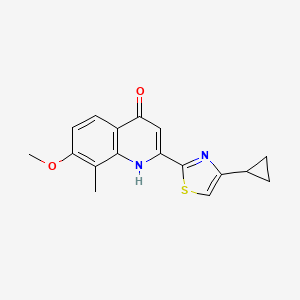
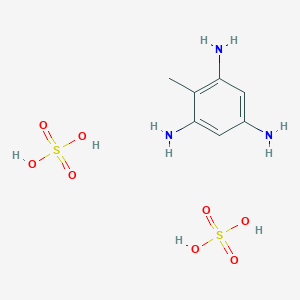
![1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]butan-1-one](/img/structure/B12641013.png)

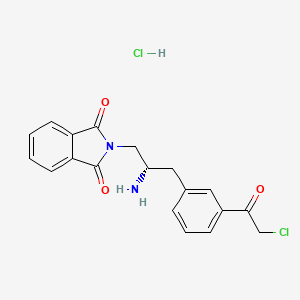
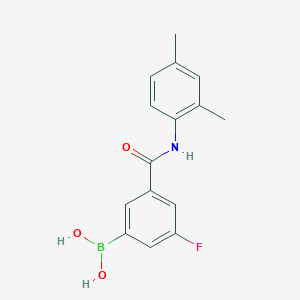
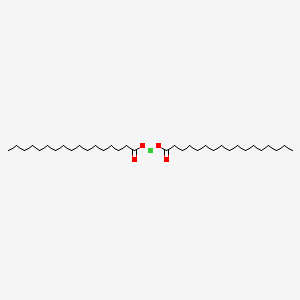
![N-[2-[3-ethyl-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-4-oxo-1,3-thiazolidin-5-ylidene]-3-methyl-1,3-benzothiazol-6-yl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride](/img/structure/B12641039.png)

![N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine](/img/structure/B12641053.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12641061.png)

